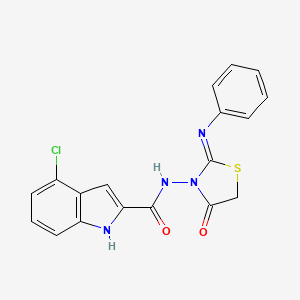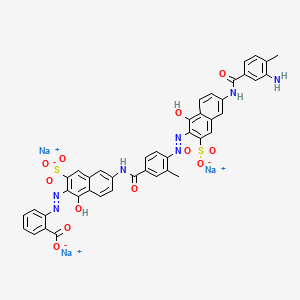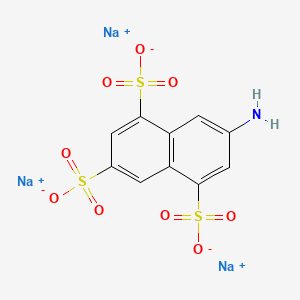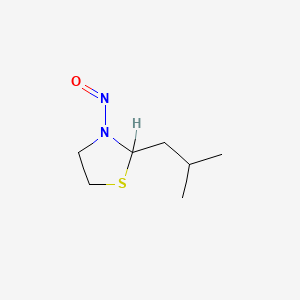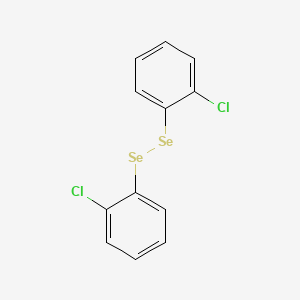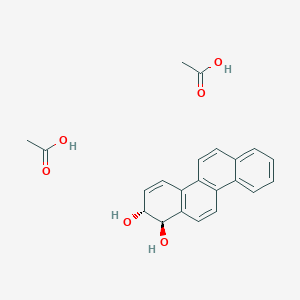
acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol is a compound that combines the properties of acetic acid and a dihydrochrysene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol can involve several synthetic routes. One common method is the bromination of trans-stilbene followed by a series of reactions to introduce the dihydrochrysene moiety. The reaction typically involves the use of glacial acetic acid as a solvent and pyridinium tribromide as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, hydrogen gas for reduction, and various oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol has several scientific research applications:
Chemistry: The compound is used as an intermediate in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and as a model compound for understanding biological processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to interact selectively with specific biological molecules, influencing pathways and processes at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dihydrochrysene derivatives and chiral molecules with similar structures. Examples include:
(2R,3R)-Tartaric acid: Another chiral molecule used in various applications.
trans-Stilbene: A precursor in the synthesis of dihydrochrysene derivatives.
Uniqueness
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol is unique due to its combination of acetic acid and dihydrochrysene moieties, providing distinct chemical and biological properties. Its chiral nature and specific interactions with molecular targets make it valuable in research and industrial applications.
Propiedades
Número CAS |
66267-15-0 |
|---|---|
Fórmula molecular |
C22H22O6 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H14O2.2C2H4O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20;2*1-2(3)4/h1-10,17-20H;2*1H3,(H,3,4)/t17-,18-;;/m1../s1 |
Clave InChI |
FFXLKMVABFHNDE-RKDOVGOJSA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@H]([C@@H]4O)O |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
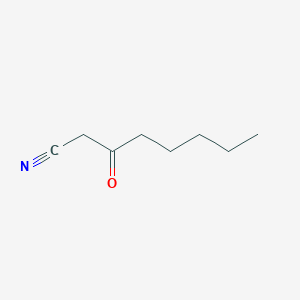
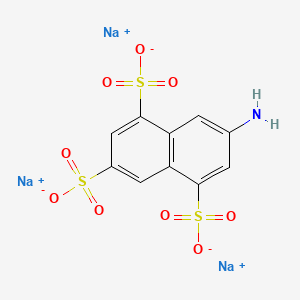
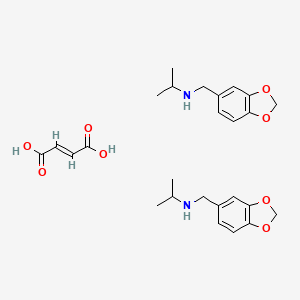
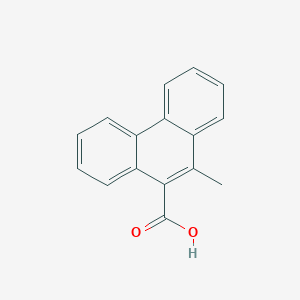


![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)

